Cabergoline-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

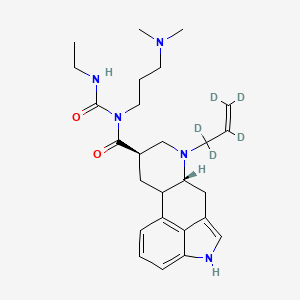

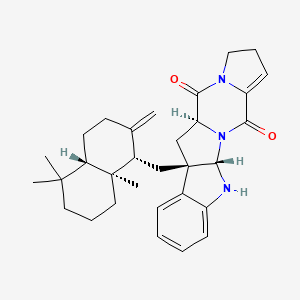

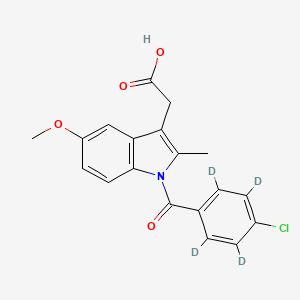

Cabergoline-d5, also known as 2-amino-6-chloro-1,2-dihydro-6-methyl-4H-3,1-benzoxazin-4-one, is a synthetic version of the naturally occurring compound cabergoline. Cabergoline is a potent dopamine receptor agonist that is used in the treatment of various medical conditions, including hyperprolactinemia, Parkinson’s disease, and infertility. Cabergoline-d5 is a labeled derivative of cabergoline, and is used in scientific research applications to measure the amount of cabergoline in biological samples.

Applications De Recherche Scientifique

Treatment of Pituitary and Other Tumours

Cabergoline is a dopamine agonist that has been used as the first-line treatment option for prolactin-secreting pituitary adenomas for several decades . It not only suppresses hormone production from these prolactinomas, but also causes tumour shrinkage . Recent studies suggest the potential broader clinical use of cabergoline in the treatment of other tumours such as breast cancer, pancreatic neuroendocrine tumours, and lung cancer .

Anti-Parkinson’s Therapy

Cabergoline D5 is primarily used to treat high levels of prolactin hormone in the body, a condition known as hyperprolactinemia . This medication is a derivative of cabergoline, a dopamine receptor agonist that works by reducing the production of prolactin in the body . It is also used as a treatment for Parkinson’s disease .

Pharmacokinetics and Metabolism Studies

The deuterated form of cabergoline, Cabergoline D5, is used in scientific research to study the pharmacokinetics and metabolism of cabergoline . Deuterated compounds are useful tools for studying the metabolic pathways of drugs, as they can be easily detected and quantified using mass spectrometry techniques .

Suppression of Prolactin Production

Cabergoline binds to the D2 dopamine receptor (DRD2), which causes adenylyl cyclase (AC) inhibition, decreases cAMP and induces apoptosis . This mechanism is used for the suppression of prolactin (PRL) production .

Induction of Autophagic Cell Death

Cabergoline induces autophagic cell death (ACD) by activating the D5 dopamine receptor (DRD5) . This mechanism is being studied for its potential applications in cancer treatment .

Treatment of Hyperprolactinemia

Cabergoline D5 is an effective treatment option for hyperprolactinemia when used under the guidance of a healthcare professional . It is available in the form of tablets, which are taken orally .

Mécanisme D'action

Target of Action

Cabergoline-d5 primarily targets dopamine D2 receptors . These receptors are 7-transmembrane G-protein coupled receptors associated with Gi proteins . They play a crucial role in the regulation of dopamine, a neurotransmitter that is essential for various brain functions, including mood, reward, and motor control .

Mode of Action

Upon binding to the dopamine D2 receptors, Cabergoline-d5 acts as an agonist, mimicking the action of dopamine . This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores . This results in a decrease in hormone secretion from lactotrophs of the anterior pituitary .

Biochemical Pathways

The primary biochemical pathway affected by Cabergoline-d5 is the dopamine signaling pathway. By acting as a dopamine agonist, Cabergoline-d5 can inhibit the release of prolactin from lactotrophs in the anterior pituitary . This can lead to a decrease in prolactin levels, which can be beneficial in conditions characterized by hyperprolactinemia .

Pharmacokinetics

Cabergoline-d5 exhibits linear pharmacokinetics over a dose range of 0.5–7mg in healthy adult volunteers and parkinsonian patients . It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner . The absolute bioavailability of Cabergoline-d5 is unknown . It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond or the urea moiety . The elimination half-life of Cabergoline-d5 estimated from urinary data of healthy subjects ranges between 63 and 109 hours .

Result of Action

The primary result of Cabergoline-d5 action is the reduction of prolactin levels in the body . This can lead to the alleviation of symptoms associated with hyperprolactinemia, such as menstrual irregularities in women and decreased libido in men . In addition, it has been suggested that Cabergoline-d5 may have anti-tumor effects, as it has been shown to suppress tumor cell proliferation and induce cell death .

Action Environment

The action of Cabergoline-d5 can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Furthermore, individual factors such as age, sex, genetic factors, and health status can also influence the drug’s efficacy and safety .

Propriétés

IUPAC Name |

(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORNTPPJEAJQIU-WDORCQELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cabergoline-d5 | |

Q & A

Q1: What is the role of cabergoline-d5 in the study and why is it important?

A1: Cabergoline-d5 is a deuterated form of cabergoline, meaning it has five deuterium atoms (heavy hydrogen isotopes) incorporated into its structure. This modification does not significantly alter its chemical behavior compared to cabergoline. In the study, cabergoline-d5 serves as an internal standard [] in the analytical method (HPLC-MS/MS) used to quantify cabergoline levels in plasma samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

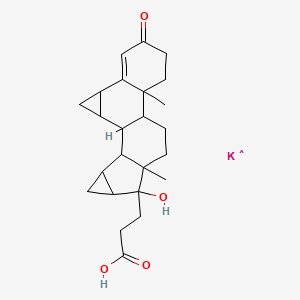

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

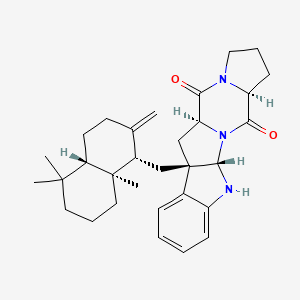

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)